molecular formula C21H22O6 B12389642 Xanthohumol I

Xanthohumol I

Cat. No.: B12389642
M. Wt: 370.4 g/mol
InChI Key: PUJSPQKGZNTZCR-RMKNXTFCSA-N
Attention: For research use only. Not for human or veterinary use.
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Biological Activity

Xanthohumol (XN), a prenylated flavonoid derived from hops (Humulus lupulus), has garnered significant attention due to its diverse biological activities. This article explores the various pharmacological effects of Xanthohumol I, including its anticancer, anti-inflammatory, antimicrobial, and metabolic modulation properties. The findings are supported by recent studies and data tables summarizing key research outcomes.

Anticancer Activity

Xanthohumol exhibits notable anticancer properties across various cancer types. Research indicates that it induces apoptosis and growth arrest in leukemia cells, particularly in acute lymphoblastic leukemia (B-ALL) cells. In a study involving an ALL-like xenograft mouse model, administration of XN significantly delayed neurological disorders and extended lifespan by reducing leukemic cell infiltration into the central nervous system (CNS) .

Table 1: Summary of Anticancer Effects of Xanthohumol

Cancer TypeMechanism of ActionKey Findings
Acute Lymphoblastic LeukemiaInduces apoptosis, overcomes drug resistanceIncreased lifespan in xenograft models
Hepatocellular CarcinomaSuppresses STAT3 activationReduced cell proliferation
CholangiocarcinomaInhibits Akt/NF-κB signalingDecreased cell viability

Anti-inflammatory Effects

XN has demonstrated selective anti-inflammatory effects in various models. In an in vitro study using murine cementoblasts, Xanthohumol was shown to modulate pro-inflammatory gene expression under compressive stress conditions. Low concentrations of XN increased cell viability, while higher concentrations reduced it significantly. Notably, XN decreased the upregulation of interleukin-6 (IL-6) induced by compressive force .

Table 2: Effects of Xanthohumol on Inflammatory Markers

Concentration (µM)IL-6 Expression ChangeCell Viability Change
0.2 - 0.8IncreasedIncreased
4 - 8DecreasedDecreased

Antimicrobial Activity

Xanthohumol exhibits strong antimicrobial properties against various pathogens. It has been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) for Staphylococcus aureus was found to be as low as 17.7 µM .

Table 3: Antimicrobial Efficacy of Xanthohumol

Bacterial StrainMIC (µM)
Staphylococcus aureus17.7
Escherichia coliVaries
Streptococcus mutans50

Metabolic Modulation

Recent studies suggest that XN plays a role in metabolic regulation, particularly concerning obesity and diabetes. It has been observed to inhibit adipogenesis in pre-adipocytes and reduce lipid accumulation in mature adipocytes at concentrations ranging from 1 to 25 µM. Additionally, XN enhances mitochondrial activity and promotes the expression of proteins involved in lipid metabolism .

Table 4: Effects of Xanthohumol on Adipogenesis

Cell TypeConcentration (µM)Effect
3T3-L1 Pre-adipocytes1 - 25Inhibition of adipogenesis
Mature Adipocytes25Reduced lipid accumulation

Case Studies and Research Findings

Several case studies have highlighted the potential therapeutic applications of Xanthohumol:

  • Cancer Therapy : A study demonstrated that long-term exposure to XN improved the sensitivity of ALL cells to chemotherapeutic drugs by down-regulating invasive signaling pathways such as FAK, AKT, and NF-κB .
  • Orthodontic Applications : Another investigation into orthodontic tooth movement revealed that XN could modulate inflammatory responses in cementoblasts, suggesting its utility in dental therapies .
  • Diabetes Management : Research on diabetic mouse models indicated that dietary inclusion of XN could significantly improve insulin sensitivity and reduce body weight gain by modulating glucose and lipid metabolism pathways .

Properties

Molecular Formula

C21H22O6

Molecular Weight

370.4 g/mol

IUPAC Name

(E)-1-[4-hydroxy-2-(2-hydroxypropan-2-yl)-6-methoxy-2,3-dihydro-1-benzofuran-7-yl]-3-(4-hydroxyphenyl)prop-2-en-1-one

InChI

InChI=1S/C21H22O6/c1-21(2,25)18-10-14-16(24)11-17(26-3)19(20(14)27-18)15(23)9-6-12-4-7-13(22)8-5-12/h4-9,11,18,22,24-25H,10H2,1-3H3/b9-6+

InChI Key

PUJSPQKGZNTZCR-RMKNXTFCSA-N

Isomeric SMILES

CC(C)(C1CC2=C(O1)C(=C(C=C2O)OC)C(=O)/C=C/C3=CC=C(C=C3)O)O

Canonical SMILES

CC(C)(C1CC2=C(O1)C(=C(C=C2O)OC)C(=O)C=CC3=CC=C(C=C3)O)O

Origin of Product

United States

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